MT-DADMe-ImmA MT-DADMe-ImmA MT-DADMe-ImmA is an inhibitor of 5'-methylthioadenosine phosphorylase (MTAP; Ki = 1.7 nM). It increases levels of MTA, a product of polyamine metabolism, in FaDu human squamous cell carcinoma cells when used at a concentration of 1 µM. MT-DADMe-ImmA (5, 9, and 21 mg/kg per day for 28 days) reduces tumor growth in a FaDu mouse xenograft model.
MT-DADMe-ImmA is an inhibitor of human 5//'-methylthioadenosine phosphorylase (MTAP) with a Ki of 90 pM.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0007341
InChI: InChI=1S/C13H19N5OS/c1-20-6-9-4-18(5-10(9)19)3-8-2-15-12-11(8)16-7-17-13(12)14/h2,7,9-10,15,19H,3-6H2,1H3,(H2,14,16,17)/t9-,10+/m1/s1
SMILES: CSCC1CN(CC1O)CC2=CNC3=C2N=CN=C3N
Molecular Formula: C13H19N5OS
Molecular Weight: 293.39 g/mol

MT-DADMe-ImmA

CAS No.:

Cat. No.: VC0007341

Molecular Formula: C13H19N5OS

Molecular Weight: 293.39 g/mol

* For research use only. Not for human or veterinary use.

MT-DADMe-ImmA -

Molecular Formula C13H19N5OS
Molecular Weight 293.39 g/mol
IUPAC Name (3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-(methylsulfanylmethyl)pyrrolidin-3-ol
Standard InChI InChI=1S/C13H19N5OS/c1-20-6-9-4-18(5-10(9)19)3-8-2-15-12-11(8)16-7-17-13(12)14/h2,7,9-10,15,19H,3-6H2,1H3,(H2,14,16,17)/t9-,10+/m1/s1
Standard InChI Key NTHMDFGHOCNNOE-ZJUUUORDSA-N
Isomeric SMILES CSC[C@H]1CN(C[C@@H]1O)CC2=CNC3=C2N=CN=C3N
SMILES CSCC1CN(CC1O)CC2=CNC3=C2N=CN=C3N
Canonical SMILES CSCC1CN(CC1O)CC2=CNC3=C2N=CN=C3N

Biochemical and Structural Characterization of MT-DADMe-ImmA

Enzymatic Inhibition Mechanism

MT-DADMe-ImmA mimics the dissociative transition state of MTAP’s substrate, 5'-methylthioadenosine (MTA), enabling picomolar affinity. Structural analyses of Escherichia coli MTAN (a bacterial homolog) co-crystallized with MT-DADMe-ImmA reveal critical interactions:

  • A hydrogen bond between the 1'-pyrrolidine nitrogen and catalytic water (WAT3) .

  • Optimal van der Waals contacts with hydrophobic residues in the active site .
    These features stabilize a highly dissociated transition state, explaining the inhibitor’s sub-nanomolar potency .

Pharmacological Profile

Key physicochemical and pharmacological properties include:

PropertyValueSource
Molecular FormulaC13H19N5OSC_{13}H_{19}N_5OS
Molecular Weight293.39 g/mol
KiK_i (Human MTAP)90 pM
Biological Half-Life (Mice)6.3 days
SolubilityStable in aqueous solution (10 mM)

MT-DADMe-ImmA’s slow-onset inhibition manifests a t1/2t_{1/2} of 50 minutes for initial binding, achieving complete MTAP blockade within 250 minutes .

Preclinical Anticancer Efficacy

In Vitro Cytotoxicity and Selectivity

MT-DADMe-ImmA synergizes with exogenous MTA to induce apoptosis in MTAP-expressing HNSCC lines (FaDu, Cal27) through:

  • MTA Accumulation: Intracellular MTA levels rise 8-fold, inhibiting spermidine/spermine synthesis .

  • Mitochondrial Dysfunction: Loss of inner membrane potential (ΔΨm\Delta\Psi_m) precedes caspase-9 activation .

  • Cell Cycle Arrest: G2/M phase arrest (60% in FaDu vs. 8% controls) via phospho-Cdc2(Tyr15) upregulation .

Notably, normal fibroblasts (CRL2522, GM02037) and MTAP-deficient MCF7 breast cancer cells remain unaffected, underscoring target-dependent cytotoxicity .

In Vivo Tumor Suppression

In immunodeficient mice bearing FaDu xenografts:

  • Oral MT-DADMe-ImmA (250–500 μM/day) reduced tumor volume by 70% over 21 days .

  • Intraperitoneal delivery (4 mM/day) yielded comparable efficacy, with no overt toxicity .
    Tumor regression correlated with decreased polyamines and global DNA hypomethylation, evidenced by CpG island microarray analysis .

Epigenetic Modulation and Resistance Mechanisms

DNA Hypomethylation

FaDu cells treated with MT-DADMe-ImmA/MTA exhibit reduced CpG island methylation at 12,288 genomic loci . This hypomethylation reactivates tumor suppressor genes, potentiating apoptosis.

Acquired Resistance

Chronic MT-DADMe-ImmA exposure selects for resistant FaDu-R clones, characterized by:

  • Transcriptomic Shifts: Microarray profiling identified upregulated DNA repair genes (ERCC1, XRCC3) and downregulated pro-apoptotic factors (BAX) .

  • Altered Cell Cycle Regulation: Resistant cells bypass G2/M arrest via Cdc25C stabilization .

Therapeutic Implications and Future Directions

Combination Strategies

MT-DADMe-ImmA’s epigenetic effects rationalize pairing with DNA methyltransferase inhibitors (e.g., azacitidine) or histone deacetylase inhibitors to enhance cytotoxicity.

Clinical Translation Challenges

  • Bioavailability Optimization: Current oral dosing requires high concentrations (500 μM) ; nanoparticulate formulations may improve delivery.

  • Biomarker Development: MTAP immunohistochemistry could stratify patients likely to benefit.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator